

Application Notes and Protocols for In Vitro Measurement of PSB-1115 Activity

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Compound of Interest		
Compound Name:	PSB-1115	
Cat. No.:	B1679811	Get Quote

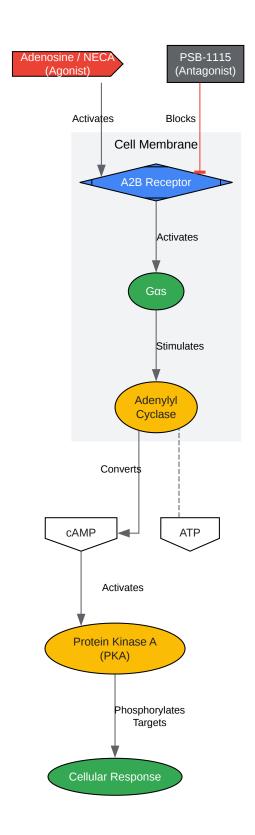
Introduction

PSB-1115 is a potent and selective antagonist for the human A2B adenosine receptor (A2BAR), a G-protein coupled receptor involved in various physiological and pathophysiological processes.[1] As a water-soluble xanthine derivative, it serves as a valuable pharmacological tool for investigating the role of the A2BAR.[1] These application notes provide detailed protocols for key in vitro assays designed to characterize the binding affinity and functional activity of **PSB-1115**, intended for researchers in pharmacology and drug development.

A2B Adenosine Receptor Signaling and Inhibition by PSB-1115

The A2B adenosine receptor is primarily coupled to the Gαs protein. Upon activation by an agonist such as adenosine or the synthetic analog NECA (5'-N-Ethylcarboxamidoadenosine), the Gαs subunit activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP).[2] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the cellular response.[3] **PSB-1115** acts as a competitive antagonist, binding to the A2B receptor and preventing the agonist from binding and initiating this signaling cascade.





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Caption: A2BR signaling pathway and its inhibition by PSB-1115.

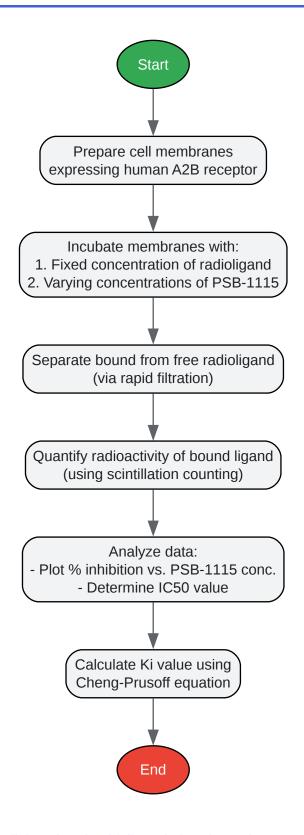


Application Note 1: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[4] A competitive binding assay is used to measure the affinity (Ki value) of an unlabeled compound, such as **PSB-1115**, by measuring its ability to displace a radiolabeled ligand from the receptor.[4][5]

Experimental Workflow: Competitive Radioligand Binding





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Caption: Workflow for a competitive radioligand binding assay.



Protocol: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of **PSB-1115** for the human A2B adenosine receptor.

Materials:

- Cell membranes from HEK-293 cells stably expressing the human A2BAR.
- Radioligand: e.g., [3H]-DPCPX.
- PSB-1115 (unlabeled competitor).
- Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Non-specific binding control (e.g., 100 μM NECA).
- Glass fiber filters (e.g., Whatman GF/B).
- · Scintillation cocktail and vials.
- · Scintillation counter.

Procedure:

- Preparation: Thaw the A2BAR-expressing cell membranes on ice. Dilute the membranes in ice-cold binding buffer to a final concentration of 20-40 μg protein per tube.
- Assay Setup: In reaction tubes, add the following in sequence:
 - Binding Buffer.
 - A fixed concentration of the radioligand (e.g., 10 nM [3H]-DPCPX).
 - Increasing concentrations of PSB-1115 (e.g., 10-10 M to 10-5 M).
 - For non-specific binding (NSB) tubes, add a high concentration of an unlabeled agonist like NECA instead of PSB-1115.[6]



- For total binding (B0) tubes, add only buffer, radioligand, and membranes.
- Incubation: Initiate the binding reaction by adding the membrane preparation to each tube. Incubate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.[6]
- Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
- Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding: Total Binding (CPM) Non-specific Binding (CPM).
 - Plot the percentage of specific binding against the logarithm of the PSB-1115 concentration.
 - Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of PSB-1115 that inhibits 50% of specific radioligand binding).
 - Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Data Presentation: PSB-1115 Binding Affinity

The following table summarizes typical binding affinity (Ki) and selectivity data for **PSB-1115** at human and rat adenosine receptors.



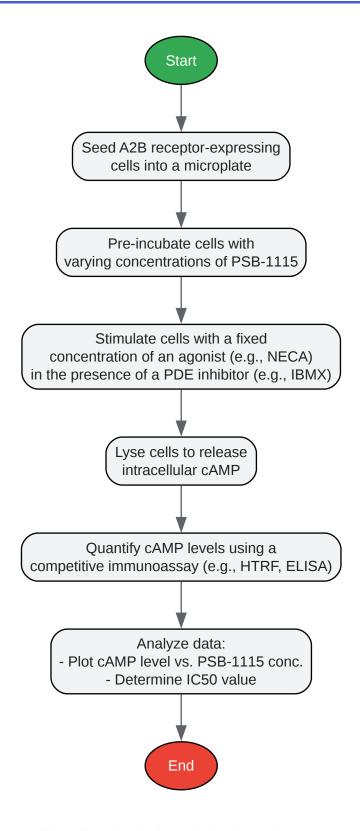
Receptor Subtype	Species	Ki (nM)	Reference
A2B	Human	53.4	
A1	Human	> 10,000	
A3	Human	> 10,000	
A1	Rat	2,200	
A2A	Rat	24,000	

Application Note 2: cAMP Accumulation Functional Assay

This functional assay measures the ability of **PSB-1115** to antagonize the agonist-stimulated production of the second messenger cyclic AMP (cAMP). Since the A2BAR is Gαs-coupled, receptor activation by an agonist leads to increased intracellular cAMP, an effect that is blocked by an antagonist like **PSB-1115**.[2]

Experimental Workflow: cAMP Accumulation Assay





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Caption: Workflow for a cAMP accumulation functional assay.



Protocol: cAMP Accumulation Assay

Materials:

- HEK-293 or T84 cells expressing the A2BAR.[2]
- Cell culture medium.
- PSB-1115.
- A2BR agonist (e.g., NECA, BAY60-6583).[2]
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
- · Lysis buffer.
- cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

- Cell Culture: Seed cells into 96-well or 384-well plates and grow to confluence.
- Pre-treatment: Remove the culture medium and replace it with stimulation buffer containing a
 PDE inhibitor. Add varying concentrations of PSB-1115 to the wells and pre-incubate for 1530 minutes at 37°C.
- Stimulation: Add a fixed concentration of an A2BR agonist (typically at its EC80 concentration to ensure a robust signal) to the wells. Incubate for an additional 15-30 minutes at 37°C.[2][3]
- Cell Lysis: Stop the reaction by removing the stimulation buffer and adding lysis buffer to release the accumulated intracellular cAMP.
- cAMP Quantification: Measure the cAMP concentration in the cell lysates according to the manufacturer's protocol for the chosen cAMP assay kit.
- Data Analysis:
 - Generate a standard curve using known cAMP concentrations.



- Convert the raw assay signal for each sample to a cAMP concentration using the standard curve.
- Plot the percent inhibition of agonist-stimulated cAMP production against the logarithm of the PSB-1115 concentration.
- Use non-linear regression to determine the IC50 value, which represents the concentration of PSB-1115 required to inhibit 50% of the maximal agonist response.

Data Presentation: PSB-1115 Functional Antagonism

The following table summarizes the potency of **PSB-1115** in functional assays.

Assay Type	Cell Line	Agonist	IC50 (nM)	Reference
cAMP Accumulation	T84	Adenosine	84.0	[2]
Gα15 Activation (BRET)	HEK-293	NECA	865	[1]
Ciliary Beat Frequency	Mouse Tracheal Rings	NECA	~100	[3]

Summary of PSB-1115 In Vitro Activity

This table provides a consolidated overview of the quantitative data for **PSB-1115** activity as determined by the described in vitro assays.



Parameter	Description	Value	Species/Syste m	Reference
Ki	Binding affinity at A2BR	53.4 nM	Human A2BR in HEK-293 membranes	
IC50	Inhibition of adenosine-induced cAMP	84.0 nM	Human T84 cells	[2]
IC50	Inhibition of NECA-induced G-protein activation	865 nM	Human A2BR in HEK-293 cells (BRET assay)	[1]
Selectivity	A1 and A3 vs A2B	>187-fold	Human receptors	

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